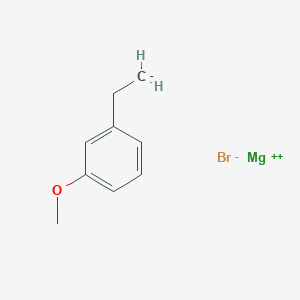

3-Methoxyphenethylmagnesium bromide

Vue d'ensemble

Description

Molecular Structure Analysis

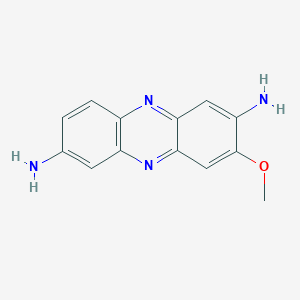

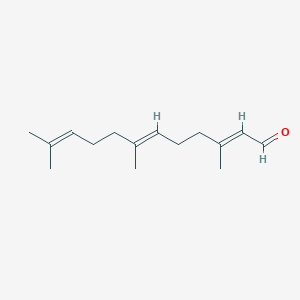

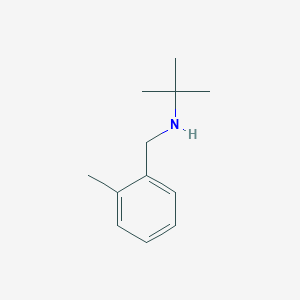

The molecular structure of 3-Methoxyphenethylmagnesium bromide consists of a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (OCH3) attached to the benzene ring. This structure is then bonded to a magnesium bromide group .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxyphenethylmagnesium bromide are not available, it’s worth noting that compounds of this type are typically involved in Grignard reactions. These reactions are a powerful tool in organic chemistry for the formation of carbon-carbon bonds .

Applications De Recherche Scientifique

Photochemistry of Bromine for Sustainable Manufacturing

Specific Scientific Field

This research falls under the field of Chemical Engineering and Sustainable Manufacturing .

Summary of the Application

Researchers at RCPE (Austria) have developed a way to use automated flow reactors to safely harness the photochemistry of bromine, a highly toxic substance, for pharmaceutical production .

Methods of Application

The method involves using flow reactors for light-triggered reactions that can be scaled up to produce industrial quantities. The process runs in a reactor roughly the size of an A4 piece of paper and is highly efficient .

Results or Outcomes

The results indicate that this process could potentially meet a significant portion of the world’s demands for a particular pharmaceutical intermediate .

Hypervalent Bromine(III) Compounds

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The research focuses on the synthesis of various organo-λ3-bromanes, with a major focus on the recent developments and reactivities in the last few years .

Methods of Application

The methods involve the synthesis of various organo-λ3-bromanes .

Results or Outcomes

The results highlight the available methods for the synthesis of various organo-λ3-bromanes .

Grignard Reagents

Summary of the Application

Grignard reagents are a class of organometallic compounds representing a standard tool in synthetic organic chemistry. “3-Methoxyphenylmagnesium bromide” is a type of Grignard reagent .

Methods of Application

The methods involve the use of Grignard reagents in various organic synthesis reactions .

Results or Outcomes

The results highlight the versatility and utility of Grignard reagents in organic synthesis .

Photochemical Reactions

Specific Scientific Field

This research is in the field of Chemical Engineering .

Summary of the Application

Researchers have developed a way to use automated flow reactors to safely harness the photochemistry of bromine for sustainable manufacturing .

Methods of Application

The method involves using flow reactors for light-triggered reactions that can be scaled up to produce industrial quantities .

Results or Outcomes

Synthesis of Thiophene Derivatives

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

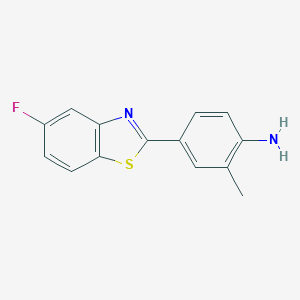

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Methods of Application

The methods involve the synthesis of thiophene derivatives .

Results or Outcomes

The results highlight the potential of thiophene-based analogs as biologically active compounds .

Grignard Reagents in Chemical Synthesis

Summary of the Application

Grignard reagents, such as “3-Methoxyphenylmagnesium bromide”, are a class of organometallic compounds representing a standard tool in synthetic organic chemistry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;1-ethyl-3-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNGGUIYQBSSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyphenethylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)

![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)

![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)